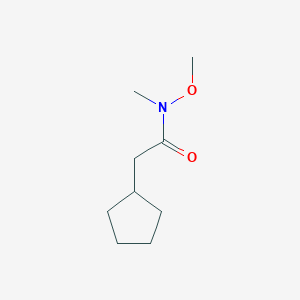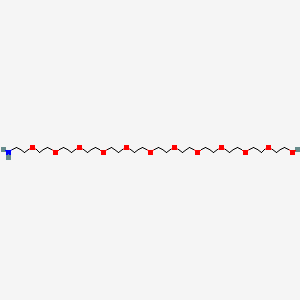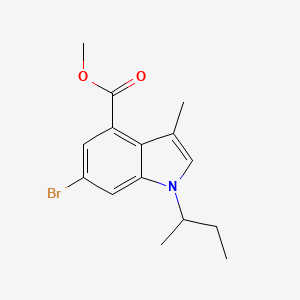
4-Tert-butyl-1,3-oxazolidin-2-one
Descripción general
Descripción
4-Tert-butyl-1,3-oxazolidin-2-one is a cyclic organic compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 and is a solid in its physical form . It is known for its purity, which is around 95% .
Molecular Structure Analysis
The InChI code for 4-Tert-butyl-1,3-oxazolidin-2-one is 1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9) .Chemical Reactions Analysis
4-Tert-butyl-1,3-oxazolidin-2-one is a versatile chiral auxiliary for asymmetric synthesis . It is used in various chemical reactions, including the preparation of 2-Oxazolidinone Derivative .Physical And Chemical Properties Analysis
4-Tert-butyl-1,3-oxazolidin-2-one is a solid in its physical form . It has a molecular weight of 143.19 .Aplicaciones Científicas De Investigación
Chiral Auxiliary in Asymmetric Synthesis
“4-Tert-butyl-1,3-oxazolidin-2-one” is used as a versatile chiral auxiliary for asymmetric synthesis . The use of enantiomerically pure oxazolidin-2-one derivatives in asymmetric aldol condensations was first reported by Evans et al .
Stereoselective Synthesis
This compound has been used in the stereoselective synthesis of Evans’ chiral auxiliaries with excellent yields . A new stereoselective and efficient strategy has also allowed for the preparation of a 2-oxazolidinone derivative .
Antibacterial Activity
The antibacterial activity of this oxazolidinone was tested against Staphylococcus aureus strains isolated from animals with mastitis infections . This suggests potential applications in the development of new antibacterial agents.
Pharmacological Activities
Several compounds containing 4-substituted and 4,5-disubstituted oxazolidin-2-one rings have shown promising pharmacological activities . For instance, DuPont researchers found that certain compounds containing 2-oxazolidinone rings showed potent antibacterial activities through a unique mechanism of action .
Preparation of Oxazolidinones
This compound has been used in the preparation of oxazolidinones 1 and 2, in nearly quantitative yields and without the purification of intermediates . This represents a novel, short, and direct alternative strategy for the preparation of these oxazolidinones .
Mimic of Evans 4-tert-Butyl
Following general procedure 1’, (S)-4-tert-butyl-oxazolidin-2-one has been used as a mimic of Evans 4-tert-Butyl .
Mecanismo De Acción
Target of Action
Oxazolidinone derivatives have been known to exhibit various pharmacological activities, suggesting they interact with multiple biological targets .
Mode of Action
aureus (MRSA) and other Gram-positive bacteria . This suggests that 4-Tert-butyl-1,3-oxazolidin-2-one might interact with bacterial proteins or enzymes, disrupting their normal function.
Result of Action
Given the antimicrobial activity of some oxazolidinone derivatives , it can be hypothesized that this compound may lead to the death of bacterial cells or inhibit their growth.
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 4-Tert-butyl-1,3-oxazolidin-2-one .
Propiedades
IUPAC Name |
4-tert-butyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUHGFGTMLOSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-1,3-oxazolidin-2-one | |
CAS RN |
134668-36-3 | |
| Record name | 4-tert-butyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)


![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4](/img/structure/B3098868.png)



![12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B3098895.png)

![1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3098906.png)
![3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one](/img/structure/B3098911.png)
